molecular formula C14H13N3O3 B3001427 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid CAS No. 1623079-16-2

2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid

Cat. No.: B3001427
CAS No.: 1623079-16-2
M. Wt: 271.276
InChI Key: FRZIBXXGSCPGAC-UHFFFAOYSA-N
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Description

2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
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Biological Activity

The compound 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The specific synthetic pathways may vary; however, the use of imidazole derivatives and acetic acid as a precursor is common.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing the compound's effects on HeLa (cervical cancer) and CEM (T-cell leukemia) cells, it demonstrated an IC50 value below 10 µM, indicating potent antiproliferative activity. The most notable analogs showed IC50 values as low as 0.59μM0.59\,\mu M against human dermal microvascular endothelial cells (HMEC-1), suggesting a strong inhibitory effect on endothelial cell proliferation .

The mechanism through which this compound exerts its biological effects appears to involve inhibition of cyclin-dependent kinases (CDKs) . Specifically, compounds related to this structure have been shown to reduce CDK8 activity significantly. In vitro assays demonstrated that at a concentration of 50nM50\,nM, certain analogs reduced CDK8 activity to 35%35\% of control levels .

Study 1: Cytotoxicity Assessment

In a comprehensive study involving multiple analogs of the compound, researchers evaluated their cytotoxic effects on various cancer cell lines. The results are summarized in Table 1 below:

CompoundHeLa IC50 (µM)CEM IC50 (µM)HMEC-1 IC50 (µM)
10a16 ± 224 ± 813 ± 0
10l1.5 ± 0.22.9 ± 1.00.59 ± 0.07
Reference1.6 ± 0.90.41 ± 0.061.3 ± 0.5

This table illustrates that compound 10l exhibited superior cytotoxicity compared to the reference compound (2-methoxyestradiol), particularly towards endothelial cells .

Study 2: Inhibition of CDK Activity

Another significant study focused on the inhibition of CDK activity by this compound and its analogs. The ability to inhibit probe binding to CDK8 was quantitatively measured, revealing that some derivatives displayed promising binding affinities that correlated with their cytotoxic profiles .

Properties

IUPAC Name

2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-11(19)8-16-6-7-17-9-15-12(13(17)14(16)20)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIBXXGSCPGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C(N=CN21)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623079-16-2
Record name 2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid
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